molecular formula C15H19N3O3 B3143862 Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate CAS No. 53786-47-3

Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B3143862
CAS No.: 53786-47-3
M. Wt: 289.33 g/mol
InChI Key: GXSAIQHDWSYUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol. This compound is part of the benzimidazole class, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available benzimidazole derivatives and piperidine.

  • Reaction Conditions: The reaction involves the formation of a benzimidazole ring followed by the introduction of the piperidine moiety. Common reagents include strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF)[_{{{CITATION{{{_2{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 H -benzimidazol-1-yl ... - MDPI.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves careful control of reaction conditions, such as temperature and pressure, and the use of catalysts to enhance the reaction rate.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) and conditions such as acidic or basic environments.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) and conditions such as anhydrous ether.

  • Substitution: Reagents like halides (e.g., iodine) and conditions such as polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is explored for its therapeutic potential in treating various diseases. Industry: It is used in the production of materials with specific properties, such as polymers and electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate:

  • 1-Methyl-3-{4-[(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)methyl]phenyl}indole: Another benzimidazole derivative with biological activity[_{{{CITATION{{{_2{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 H -benzimidazol-1-yl ... - MDPI.

This compound represents a versatile and valuable tool in scientific research and industrial applications, with ongoing studies to further explore its properties and uses.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-21-15(20)17-9-7-11(8-10-17)18-13-6-4-3-5-12(13)16-14(18)19/h3-6,11H,2,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSAIQHDWSYUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202068
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-47-3
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53786-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053786473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9KZC9DE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Reactant of Route 6
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.